molecular formula C13H16N4O4S B2986493 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 1171077-50-1

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No. B2986493
M. Wt: 324.36
InChI Key: ODWGWYDOGTTXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a propionamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a phenyl ring, and a dimethylsulfamoyl group. The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the phenyl ring, and the dimethylsulfamoyl group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylsulfamoyl group could potentially affect its solubility and stability .

Scientific Research Applications

Antiepileptic Activity

Oxadiazole derivatives have been synthesized and evaluated for their antiepileptic activity. Compounds with 1,3,4-oxadiazole moieties have shown significant anticonvulsant activities in various models, highlighting the critical role of the oxadiazole pharmacophore in modulating neurological disorders. The studies have explored structure-activity relationships, demonstrating that specific substitutions on the oxadiazole ring can enhance anticonvulsant efficacy (Rajak et al., 2013).

Anticancer Evaluation

Research on oxadiazole derivatives, including those structurally related to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide, has shown promising anticancer properties. These compounds have been tested against several cancer cell lines, showing moderate to excellent anticancer activity. The structural features of oxadiazoles contribute to their potential as therapeutic agents in cancer treatment, with some derivatives exhibiting higher activities than reference drugs (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Oxadiazole derivatives have also been evaluated for their antimicrobial and antifungal activities. The incorporation of oxadiazole and related heterocyclic moieties into compounds has led to the discovery of new agents with potent activity against various pathogenic microorganisms. These studies underline the potential of oxadiazole compounds in addressing the challenge of antimicrobial resistance (Al-Wahaibi et al., 2021).

Antitubercular Agents

The search for new antitubercular agents has led to the synthesis and evaluation of oxadiazole derivatives. These compounds have shown significant activity against Mycobacterium tuberculosis, offering a promising avenue for the development of new treatments for tuberculosis. The structural diversity of oxadiazole derivatives allows for the exploration of novel mechanisms of action against tuberculosis (Nayak et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-4-11(18)14-13-16-15-12(21-13)9-5-7-10(8-6-9)22(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWGWYDOGTTXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.